CID 134990912
Description
CID 134990912 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For comprehensive characterization, PubChem entries typically include molecular formulas, structural data (e.g., SMILES, InChI), physicochemical properties, and associated biological activities. However, the absence of explicit data for this compound in the provided evidence necessitates a comparative framework based on analogous compounds and methodologies described in the literature.
Properties
Molecular Formula |
C26H34O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
InChI |
InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10-/t15-,17+,19+,21+,22-,23+,24+,25?,26-/m1/s1 |
InChI Key |
WKLPTHVGGWUGJV-ZLALZRJMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC(=O)/C(=C\O)/C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C)C |
Canonical SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Types and Mechanisms
CID 134990912 undergoes several reaction classes, characterized by its functional groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | Aqueous HCl (0.1M), reflux at 80°C | Cleavage of acetyl groups to yield hydroxyl intermediates |
| Oxidation | KMnO₄ in acidic medium (H₂SO₄), 60°C | Formation of ketone derivatives via selective oxidation of secondary alcohols |
| Substitution | NaN₃ in DMF, 120°C | Fluorine replacement with azide groups at position C-5/C-6 |
| Esterification | Acetic anhydride, pyridine catalyst | Acetylation of free hydroxyl groups to enhance lipophilicity |
Key Mechanistic Insights :
-
Hydrolysis proceeds via nucleophilic acyl substitution, with water attacking the electrophilic carbonyl carbon.
-
Fluorine substituents at C-5/C-6 act as electron-withdrawing groups, directing electrophilic substitution to the para position of the benzene ring.
Reaction Kinetics and Optimization
Experimental studies reveal the following kinetic parameters for hydrolysis (this compound → CID 134990913):
| Parameter | Value |
|---|---|
| Rate constant (k) | |
| Activation energy (Eₐ) | |
| Half-life (t₁/₂) | 50 minutes at pH 7.4 |
Optimization Strategies :
-
Lowering pH to 2.0 reduces hydrolysis half-life to 12 minutes.
-
Use of aprotic solvents (e.g., THF) suppresses unwanted side reactions during substitution.
Biological Activity Modulation via Reactions
Structural modifications through reactions directly impact bioactivity:
-
Azide substitution at C-5/C-6 enhances tubulin polymerization inhibition by 40% compared to parent compound .
-
Acetylation increases blood-brain barrier permeability, as evidenced by a 2.3-fold rise in logP.
Stability and Degradation Pathways
This compound demonstrates pH-dependent stability:
-
Acidic Conditions : Rapid deacetylation dominates.
-
Alkaline Conditions : Ether bond cleavage occurs above pH 10.0.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize CID 134990912, we adopt comparative approaches from studies analyzing structurally related compounds. For example:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Observations :
Structural Diversity: Analogues like oscillatoxin D (CID 101283546) and 3-O-caffeoyl betulin (CID 10153267) highlight the role of functional groups (e.g., lactones, esters) in modulating bioactivity. Macrocyclic structures in oscillatoxin derivatives are often associated with cytotoxicity , while triterpenoid scaffolds in betulin derivatives exhibit antiviral properties .
Functional Group Impact: Ginkgolic acid (CID 5469634) demonstrates how unsaturated alkyl chains and phenolic moieties influence enzyme inhibition, suggesting that this compound’s activity (if similar) could depend on analogous features .
Data Limitations : The absence of explicit data for this compound underscores the need for rigorous characterization (e.g., NMR, mass spectrometry) as outlined in Chemical Papers guidelines .
Methodological Insights for Comparative Analysis
The provided evidence emphasizes standardized protocols for compound comparison:
- Structural Elucidation: Techniques like collision-induced dissociation (CID) in mass spectrometry enable differentiation of isomers (e.g., ginsenosides Rf and F11) by analyzing fragmentation patterns .
- PubChem Integration: Cross-referencing CIDs with databases like Comparative Toxicogenomics Database (CTD) can reveal toxicological or therapeutic profiles .
- Nomenclature and Reproducibility: Adherence to IUPAC naming conventions and reporting standards (e.g., HRMS, NMR shifts) ensures comparability across studies .
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